8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Description

Contextualization as a Fluorinated Aromatic Keto Acid

As a member of the fluorinated aromatic keto acid family, 8-(2,3-Difluorophenyl)-8-oxooctanoic acid is characterized by several key structural features. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule. Fluorine is the most electronegative element, and its inclusion can lead to changes in acidity, lipophilicity, and metabolic stability compared to its non-fluorinated counterparts. The ketone group and the carboxylic acid moiety provide reactive handles for further chemical modifications, making it a versatile synthetic intermediate.

The general class of aromatic keto acids are important building blocks in organic synthesis, and the addition of fluorine atoms enhances their utility, particularly in the development of new pharmaceutical agents and biochemical probes.

Significance in Advanced Medicinal and Biochemical Research

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine substitution can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. google.com

Within this context, this compound holds potential for use in advanced medicinal and biochemical research. Its structure is suggestive of applications as a building block for the synthesis of more complex bioactive molecules. Furthermore, the difluorophenyl group can serve as a ¹⁹F NMR probe, allowing for the study of molecular interactions in biological systems without the background noise associated with ¹H NMR. google.com The keto acid functionality is also a feature found in some enzyme inhibitors, suggesting a potential role for this compound in the development of new therapeutic agents.

Structure

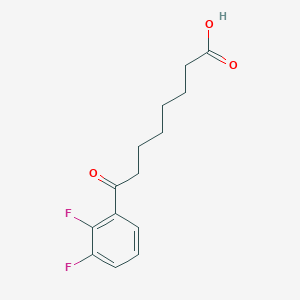

3D Structure

Properties

IUPAC Name |

8-(2,3-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-11-7-5-6-10(14(11)16)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOYELMEFDMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645329 | |

| Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-22-8 | |

| Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 8 2,3 Difluorophenyl 8 Oxooctanoic Acid

The specific physicochemical properties of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid are determined by its molecular structure. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data available for similar compounds.

| Property | Value |

| CAS Number | 898766-22-8 bath.ac.uk |

| Molecular Formula | C₁₄H₁₆F₂O₃ |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and methanol |

Synthesis and Manufacturing of 8 2,3 Difluorophenyl 8 Oxooctanoic Acid

A likely precursor is Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, which is commercially available. researchgate.net The synthesis of the final acid would then involve the hydrolysis of this ester.

Friedel-Crafts Acylation: The synthesis of the ethyl ester precursor would probably involve the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with a suitable acylating agent derived from suberic acid, such as ethyl 8-chloro-8-oxooctanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ens-lyon.frresearchgate.net

Ester Hydrolysis: The resulting ethyl ester, Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, would then be hydrolyzed to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. For instance, treatment with an aqueous solution of a base like sodium hydroxide, followed by acidification, would yield 8-(2,3-Difluorophenyl)-8-oxooctanoic acid.

Role As a Synthetic Building Block

The chemical structure of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid, with its distinct functional groups, makes it a valuable synthetic building block for the creation of more complex molecules.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations allow for the covalent attachment of this molecule to other chemical scaffolds. For example, it could be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

The ketone functionality also offers a site for further chemical modification. It can undergo reduction to a secondary alcohol, or be used in reactions such as the Wittig reaction to form alkenes. The aromatic ring can also be subject to further electrophilic aromatic substitution reactions, although the existing fluorine atoms will influence the position of any new substituents.

Application As a Chemical Probe in Biochemical Research

Established Synthetic Routes to this compound

The primary challenge in synthesizing this compound lies in the selective formation of the carbon-carbon bond between the aromatic ring and the octanoic acid chain. Established methods generally focus on coupling reactions and functionalization strategies.

Coupling Reactions with Fluorophenyl Precursors and Octanoic Acid Derivatives

A principal and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. numberanalytics.comnrochemistry.comwikipedia.org This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, catalyzed by a Lewis acid. In the context of this compound, this would involve the reaction of 1,2-difluorobenzene (B135520) with a derivative of suberic acid (octanedioic acid).

The most common acylating agent for this purpose is suberoyl chloride, the diacid chloride of suberic acid. highfine.comwikipedia.orglibretexts.org The reaction is typically carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comnrochemistry.com The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of suberoyl chloride with AlCl₃. This acylium ion then attacks the electron-rich 1,2-difluorobenzene ring to form the desired aryl ketone. nrochemistry.com

An alternative, though less reactive, acylating agent is suberic anhydride (B1165640). The use of anhydrides in Friedel-Crafts acylation is also a well-documented method. wikipedia.orgmdpi.com

Table 1: Key Reactants and Catalysts in Friedel-Crafts Acylation for this compound Synthesis

| Role | Compound | Formula |

| Aromatic Substrate | 1,2-Difluorobenzene | C₆H₄F₂ |

| Acylating Agent | Suberoyl chloride | C₈H₁₂Cl₂O₂ |

| Acylating Agent | Suberic anhydride | C₈H₁₂O₃ |

| Catalyst | Aluminum chloride | AlCl₃ |

Preparation via Functionalization and Linkage Strategies

Another plausible, though potentially more complex, synthetic route involves the use of organometallic reagents. A Grignard reaction, for instance, could be employed. This would involve the preparation of a Grignard reagent from 1,2-difluorobenzene, such as 2,3-difluorophenylmagnesium bromide. This highly nucleophilic organometallic compound could then react with a suitable derivative of octanedioic acid, such as a mono-ester mono-acid chloride, to form the carbon-carbon bond and subsequently the ketone. youtube.comechemi.comchempedia.info

The synthesis of 8-aryloctanoic acids can also be approached through multi-step sequences that involve the gradual construction and functionalization of the carbon chain. rsc.orggoogle.com These strategies often involve steps such as oxidation of a primary alcohol to an aldehyde, followed by a nitroaldol (Henry) reaction to extend the carbon chain. rsc.orggoogle.com Subsequent dehydration and reduction steps can lead to the formation of the desired carbon skeleton. rsc.orggoogle.com While these methods are powerful for constructing complex, stereochemically defined molecules, their direct application to the synthesis of this compound would require a tailored synthetic design.

Advanced Synthetic Strategies and Reagents in the Synthesis of Related Compounds

The synthesis of complex organic molecules, including derivatives and conjugates of oxoacids, often requires more advanced and specialized synthetic methods. These strategies offer greater control over the reaction conditions and allow for the formation of specific chemical linkages.

Application of Mixed Anhydride and EDC/NHS Chemistry for Conjugation

For the conjugation of carboxylic acids to other molecules, such as amines to form amides, mixed anhydride and carbodiimide-mediated coupling methods are widely employed. highfine.comrsc.orggbiosciences.comacs.orgthermofisher.comcreative-proteomics.comchemguide.co.ukgoogle.comthermofisher.comresearchgate.netmdpi.com These methods are particularly useful for creating bioconjugates or for linking the carboxylic acid moiety of a molecule like this compound to a peptide or other amine-containing structure.

The mixed anhydride method involves the activation of a carboxylic acid by reacting it with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base. highfine.com This forms a mixed anhydride, which is a highly reactive intermediate. The mixed anhydride then readily reacts with an amine to form the desired amide bond. highfine.com Other reagents used to form mixed anhydrides include sulfonyl chlorides and Boc anhydride. highfine.com

EDC/NHS chemistry is another powerful method for amide bond formation. gbiosciences.comthermofisher.comcreative-proteomics.comthermofisher.comresearchgate.netmdpi.comrsc.orgresearchgate.net EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. gbiosciences.comthermofisher.comcreative-proteomics.com This intermediate can directly react with a primary amine to form an amide bond. thermofisher.com However, the O-acylisourea intermediate is unstable in aqueous solutions. gbiosciences.comthermofisher.com To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. gbiosciences.comthermofisher.comcreative-proteomics.comthermofisher.comresearchgate.net EDC couples NHS to the carboxylic acid, forming a more stable NHS ester. This amine-reactive intermediate can then be isolated or reacted in situ with a primary amine to form the amide bond with high efficiency. gbiosciences.comthermofisher.comcreative-proteomics.comthermofisher.com

Table 2: Common Reagents for Mixed Anhydride and EDC/NHS Coupling

| Method | Activating Agent | Additive/Co-reagent |

| Mixed Anhydride | Ethyl chloroformate, Isobutyl chloroformate, Sulfonyl chlorides, Boc anhydride | Base (e.g., triethylamine) |

| EDC/NHS Coupling | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) or sulfo-NHS |

Implementation of Sonogashira Reactions for Carbon-Carbon Bond Formation

The Sonogashira reaction is a versatile and powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comnrochemistry.comwikipedia.orgbyjus.comorganic-chemistry.orglibretexts.orgresearchgate.netnih.govrsc.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base. nrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov

While not a direct route to an oxooctanoic acid, the Sonogashira coupling is highly relevant for the synthesis of related compounds where an alkyne moiety is introduced into an aromatic system. For instance, a difluorophenyl halide could be coupled with an alkyne-containing long-chain carboxylic acid derivative. The resulting alkynyl compound could then potentially be hydrated to form a ketone, thus providing an alternative route to an aryl ketone structure.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgbyjus.comresearchgate.net Variations of the Sonogashira reaction have been developed, including copper-free versions, to address issues such as the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org

A related application is the carbonylative Sonogashira coupling, where carbon monoxide is introduced into the reaction, leading to the formation of ynones (alkynyl ketones). nih.govresearchgate.net This reaction directly couples an aryl halide, a terminal alkyne, and carbon monoxide to produce an α,β-alkynyl ketone. nih.gov

Strategic Oxidation and Reduction Steps in Oxoacid Synthesis

The synthesis and transformation of oxoacids often involve strategic oxidation and reduction steps to manipulate the functionality of the molecule.

Oxidation: The ketone group in this compound is a secondary carbonyl. If the synthesis were to proceed through an intermediate with a secondary alcohol at that position, a subsequent oxidation step would be necessary. A wide variety of reagents are available for the oxidation of secondary alcohols to ketones, including chromium-based reagents (e.g., chromic acid, PCC), Dess-Martin periodinane, and Swern oxidation conditions. wikipedia.orglibretexts.orgorganic-chemistry.orgbyjus.comncert.nic.in The choice of oxidant depends on the presence of other functional groups in the molecule and the desired reaction conditions. libretexts.orgorganic-chemistry.org

Reduction: Conversely, the ketone group of an aromatic ketone can be reduced to a methylene (B1212753) group (-CH₂-). This transformation is useful for converting an aryl ketone, which might be easier to synthesize via Friedel-Crafts acylation, into an alkyl-substituted aromatic compound. Two classic methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.comechemi.comchempedia.infostackexchange.comyoutube.com The Wolff-Kishner reduction is generally preferred for compounds that are sensitive to acidic conditions. youtube.comechemi.comstackexchange.com These reduction methods provide a strategic way to introduce a long alkyl chain onto an aromatic ring, starting from an acylation reaction. youtube.com

Utilization of Pinacol (B44631) Boronic Esters

The formation of the carbon-carbon bond between the difluorophenyl ring and the octanoic acid chain can be effectively achieved through modern cross-coupling reactions. One such powerful method involves the use of pinacol boronic esters in a Suzuki-Miyaura coupling reaction. This approach offers high functional group tolerance and excellent yields.

The synthesis would typically involve the reaction of a (2,3-difluorophenyl)boronic acid pinacol ester with a derivative of suberic acid (octanedioic acid). For instance, the reaction could proceed by coupling the boronic ester with the mono-acyl chloride of suberic acid monomethyl ester. This strategy allows for the precise formation of the desired aryl ketone. The subsequent hydrolysis of the methyl ester would yield the final carboxylic acid product.

Table 1: Proposed Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| (2,3-difluorophenyl)boronic acid pinacol ester | Methyl 8-chloro-8-oxooctanoate | Pd(PPh₃)₄ / K₂CO₃ | Methyl 8-(2,3-difluorophenyl)-8-oxooctanoate |

Chemical Reactivity and Derivatization Pathways of 8-Oxooctanoic Acid Analogues

The chemical character of this compound is defined by three distinct functional regions: the activated difluorophenyl ring, the ketone carbonyl group, and the terminal carboxylic acid. Each of these sites offers specific pathways for derivatization.

Electrophilic Aromatic Substitution on the Difluorophenyl Moiety

The difluorophenyl ring is subject to electrophilic aromatic substitution, but the reaction's regioselectivity is governed by the combined directing effects of the three substituents: two fluorine atoms and the 8-oxooctanoyl group. nih.gov

Fluorine Atoms: As halogens, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect. However, through resonance, they are ortho-, para-directing.

8-Oxooctanoyl Group: This acyl group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature.

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| 8-Oxooctanoyl | C1 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta (C3, C5) |

| Fluorine | C2 | Electron-withdrawing | Electron-donating | Weakly Deactivating | Ortho, Para (C3, C4, C6) |

| Fluorine | C3 | Electron-withdrawing | Electron-donating | Weakly Deactivating | Ortho, Para (C2, C4, C5) |

Modifications of the Octanoic Acid Chain via Oxidation and Reduction

The octanoic acid chain contains two key functional groups—a ketone and a carboxylic acid—that can be selectively modified through oxidation and reduction reactions. nih.gov

Reduction Reactions: The selective reduction of either the ketone or both the ketone and carboxylic acid is possible using different reagents.

Selective Ketone Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding 8-(2,3-difluorophenyl)-8-hydroxyoctanoic acid, leaving the carboxylic acid untouched. nih.gov

Complete Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the carboxylic acid. This reaction results in the formation of 8-(2,3-difluorophenyl)octane-1,8-diol. nih.gov

Table 3: Reduction Pathways for this compound

| Starting Material | Reagent | Functional Group(s) Reduced | Product |

| This compound | NaBH₄ | Ketone | 8-(2,3-Difluorophenyl)-8-hydroxyoctanoic acid |

| This compound | LiAlH₄ | Ketone & Carboxylic Acid | 8-(2,3-Difluorophenyl)octane-1,8-diol |

Oxidation Reactions: The ketone functional group can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon (in this case, the aromatic ring). This transformation would convert the ketone into an ester, yielding 7-(2,3-difluorophenoxycarbonyl)heptanoic acid. nih.gov

Table 4: Baeyer-Villiger Oxidation of this compound

| Starting Material | Reagent | Transformation | Product |

| This compound | m-CPBA | Ketone to Ester (Oxygen insertion) | 7-(2,3-difluorophenoxycarbonyl)heptanoic acid |

Enzyme Inhibition Studies

The unique structure of this compound, combining a medium-chain fatty acid derivative with a difluorinated aromatic ring, suggests potential interactions with several classes of enzymes.

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. Carboxylic acids have been identified as a class of tyrosinase inhibitors. mdpi.com For instance, compounds like 3-phenyllactic acid have demonstrated inhibitory effects on tyrosinase, suggesting that the carboxylic acid moiety of this compound could contribute to similar activity. mdpi.com The inhibitory mechanism of some carboxylic acids is attributed to their intrinsic molecular properties rather than altering the pH of the enzymatic environment. mdpi.com

The substitution on the phenyl ring also plays a crucial role in the potency of tyrosinase inhibitors. While direct studies on 2,3-difluorophenyl-containing compounds are limited, research on other substituted benzylidene thiazolidinediones has shown that the position and nature of substituents on the phenyl ring significantly influence tyrosinase inhibition.

Histone deacetylases (HDACs) are critical enzymes in the epigenetic regulation of gene expression, and their inhibitors are being explored as anti-cancer agents. nih.govmdpi.com The oxooctanoic acid portion of the target molecule is structurally related to medium-chain fatty acids, which have been shown to inhibit HDACs. For example, hexanoic acid and decanoic acid have been found to inhibit HDAC8, a class I HDAC. nih.gov

Furthermore, the incorporation of fluorine into HDAC inhibitors can enhance their potency and selectivity. This suggests that the 2,3-difluorophenyl group in this compound could potentially increase its affinity and inhibitory activity towards specific HDAC isoforms.

DNA methyltransferases (DNMTs) are another class of epigenetic-modifying enzymes that are targets for drug development. The fatty acid component of the target molecule is noteworthy, as a derivative of palmitic acid (a long-chain fatty acid) has been shown to modulate DNMT activity by inhibiting DNMT1 and activating DNMT3A. nih.gov This suggests that the octanoic acid backbone of this compound might also interact with DNMTs. However, the influence of the 2,3-difluorophenyl group on such interactions is currently unknown.

The oxooctanoic acid structure suggests potential involvement in fatty acid metabolism. While specific enzymatic interactions of this compound have not been detailed, studies on related medium-chain fatty acids like octanoic acid indicate they can be transported into the brain and influence energy balance. The presence of the oxo group and the difluorophenyl substitution would likely alter its metabolic fate and enzymatic interactions compared to unsubstituted fatty acids.

Engagement with Molecular Targets and Signaling Pathways

The inclusion of a difluorophenyl group is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets. The fluorine atoms can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pockets of proteins.

For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been developed as potent and selective Raf inhibitors for cancer therapy. nih.gov In these compounds, the difluorophenyl group plays a role in the binding to the kinase. This highlights the potential of the 2,3-difluorophenyl moiety in this compound to contribute to high-affinity binding to specific, yet-to-be-identified, protein targets. The specific substitution pattern (2,3-difluoro) would create a distinct electronic and steric profile that could be key to its molecular recognition.

Modulation of Intracellular Molecular Targets and Pathways

Currently, there is no publicly available scientific literature detailing the specific intracellular molecular targets or signaling pathways modulated by this compound. Research has not yet elucidated the precise proteins, enzymes, or other cellular components with which this compound may interact to exert a biological effect.

Preclinical Investigations of Biological Effects

Evaluation of Antimicrobial Properties

There is no available data from preclinical studies to support the evaluation of the antimicrobial properties of this compound. Its efficacy against bacterial or fungal pathogens has not been reported in the accessible scientific literature.

Assessment of Anti-parasitic Activities

Information regarding the anti-parasitic activities of this compound is not available in the current body of scientific research. There are no published studies investigating its potential to inhibit the growth or viability of parasitic organisms.

Cytotoxic Effects on Specific Cancer Cell Lines

There is a lack of published data on the cytotoxic effects of this compound on specific cancer cell lines. Consequently, information such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, is not available for this compound in the context of cancer cell viability.

Role in Epigenetic Modulation (beyond enzyme inhibition)

The role of this compound in epigenetic modulation, beyond potential enzyme inhibition, has not been investigated in any published research. There is no information available on its influence on processes such as DNA methylation or histone modification.

Impact of Halogen Substitution Patterns on Biological Efficacy

Halogen atoms, particularly fluorine, are pivotal in medicinal chemistry for their ability to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The position and identity of these halogens on the phenyl ring are critical determinants of a molecule's interaction with its biological target.

Positional Isomerism of Fluorine (e.g., 2,3- vs. 3,4- vs. 2,4- vs. 2,6-difluoro)

The specific placement of fluorine atoms on the phenyl ring can drastically alter a compound's biological activity. This is due to changes in the molecule's conformation and electronic distribution, which affect how it binds to a target enzyme or receptor. While direct comparative studies on the positional isomers of 8-(difluorophenyl)-8-oxooctanoic acid are not extensively detailed in the public domain, the principles of positional isomerism are well-established in medicinal chemistry.

For instance, in the development of novel insecticides based on a 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole scaffold, the precise arrangement of halogen atoms was found to be crucial for activity. nih.gov The electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the polarity of the molecule, which in turn affects target binding affinity and cell permeability.

The effect of substituent positioning has also been explored in other related structures, such as unsymmetrical trifluoromethyl methoxyphenyl β-diketones. nih.gov Studies on these compounds revealed that altering the position of a methoxy (B1213986) group on the aromatic ring significantly impacted their antimicrobial and cytotoxic activity, suggesting that even subtle shifts in substituent placement can lead to profound differences in biological outcomes. nih.gov This highlights the importance of synthesizing and testing various positional isomers (e.g., 2,3-difluoro, 3,4-difluoro, 2,4-difluoro) to empirically determine the optimal substitution pattern for biological efficacy.

Interactive Table: Impact of Substituent Position on Biological Activity in Related Compounds Note: This table illustrates the principle of positional isomerism using data from analogous compound series.

Influence of Halogen Identity (e.g., fluoro vs. chloro vs. bromo)

The identity of the halogen substituent (fluorine, chlorine, or bromine) plays a significant role in determining a molecule's physicochemical properties and, consequently, its biological activity. These halogens differ in size, electronegativity, and their ability to form halogen bonds, all of which can influence ligand-protein interactions.

Generally, the C-F bond is the strongest, making fluorinated compounds often more metabolically stable. science.gov In contrast, the larger size and greater polarizability of chlorine and bromine can lead to different binding interactions. Studies comparing fluorinated, chlorinated, and brominated aromatics have shown that these counterparts have distinct thermodynamic stabilities, which can affect their reactivity and interaction with biological targets. science.gov

In a study of derivatives of o-fluoro-dl-phenylalanine, it was found that meta- and para-substituted chloro compounds exhibited high growth-inhibiting activity, as did the ortho-substituted fluoro compound, indicating that both the halogen's identity and its position are key. science.gov The choice of halogen can therefore be used to fine-tune a molecule's properties. For example, replacing a chlorine atom with fluorine might enhance metabolic stability, while a switch to bromine could improve binding affinity through favorable halogen bonding interactions in a specific protein pocket.

Influence of Alkyl Chain Length and Modifications

The oxoalkanoic acid chain is not merely a linker but an integral part of the pharmacophore. Its length, flexibility, and the presence of additional functional groups can significantly affect how the molecule orients itself within a binding site and interacts with key residues.

Variations in Oxoalkanoic Acid Chain Length (e.g., C4, C6, C7, C8)

The length of the alkyl chain is a critical parameter that influences biological activity, often showing a distinct relationship where potency increases up to an optimal length and then declines. This is typically because the chain must be long enough to reach a specific sub-pocket in the target protein but not so long that it causes steric clashes or unfavorable interactions.

A clear example of this relationship was observed in a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are structurally related to phenyl ketone derivatives. Their inhibitory activity against certain enzymes was found to be highly dependent on the alkyl chain length, which ranged from C1 to C18. researchgate.net This dependence suggests that the alkyl chain plays a crucial role in anchoring the inhibitor within the enzyme's active site. For many biological targets, an 8-carbon chain (octanoic acid) represents an optimal length for balancing flexibility and reaching distant binding regions.

Interactive Table: Dependence of Enzyme Inhibition on Alkyl Chain Length Note: This table is based on findings from a homologous series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, illustrating the principle.

Introduction of Heteroatoms or Other Functional Groups on the Chain

Incorporating heteroatoms (such as oxygen or nitrogen) or other functional groups (like hydroxyl or amino groups) into the alkyl chain can introduce new hydrogen bonding opportunities, alter the chain's conformation, and improve solubility. These modifications can lead to enhanced binding affinity and selectivity.

For example, SAR studies on bis-tetrahydrofuranic acetogenins, which are potent enzyme inhibitors, involved placing various functional groups—including oxo and hydroxylimino moieties—along the alkyl chain. nih.gov These modifications were found to modulate the inhibitory potency by influencing the compound's conformation and its ability to penetrate the target enzyme. nih.gov Similarly, the synthesis of alkanoic acid derivatives containing nitrogen-based groups like pyridyl or imidazolyl has been shown to yield compounds with potent dual inhibitory activities, demonstrating the utility of incorporating heteroaromatic functionality. nih.gov The introduction of a methylamino group onto an alkanoic acid chain has also been explored as a strategy to create targeted inhibitors. nih.gov

Rational Design and Synthesis of Analogues for Enhanced Activity

Rational drug design leverages an understanding of SAR to create new molecules with improved properties, such as increased potency, better selectivity, or enhanced metabolic stability. nih.govresearchgate.net This approach often involves using a known inhibitor's structure as a scaffold and making targeted modifications.

For phenyl ketone inhibitors, a key strategy in rational design is to modify the ketone group itself. While essential for binding in many cases, ketones can be susceptible to metabolic reduction in vivo, leading to inactive alcohol metabolites. nih.gov A rational design approach might involve replacing the ketone with a bioisostere—a different functional group with similar steric and electronic properties—that is more resistant to metabolism. For example, the design of ketoamide-based inhibitors for viral proteases has been shown to be a successful strategy, offering improved specificity and stability over more reactive aldehyde-based compounds. stanford.edu

Furthermore, the synthesis of analogues can be guided by computational methods, such as molecular docking, which predicts how a designed molecule might bind to its target protein. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to have high affinity. By combining SAR data with structural biology and computational modeling, researchers can move beyond simple trial-and-error and rationally design next-generation inhibitors based on the this compound scaffold.

Development of Proteolysis-Targeting Chimeras (PROTACs) Incorporating 8-Oxooctanoic Acid Moieties

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins. A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The design of the linker is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI. nih.gov

Aliphatic chains, such as those derived from octanoic acid, are frequently employed as components of PROTAC linkers. broadpharm.com These linkers provide the necessary flexibility and length to span the distance between the E3 ligase and the target protein. The 8-oxooctanoic acid scaffold represents a functionalized version of such a linker. For instance, related molecules like 8-bromooctanoic acid are utilized as precursors in the synthesis of PROTAC linkers, highlighting the suitability of the C8 alkyl chain for this purpose. medchemexpress.com The keto group in an 8-oxooctanoic acid moiety offers a reactive handle for conjugation, while the carboxylic acid can be used to attach to either the E3 ligase ligand or the warhead via amide bond formation.

| Component | Function | Example Moiety | Potential Role of 8-Oxooctanoic Acid |

|---|---|---|---|

| Warhead (POI Ligand) | Binds to the target Protein of Interest (POI) for degradation. | BET bromodomain inhibitors (e.g., JQ1) | Could be part of the warhead structure itself or a conjugation point. |

| Linker | Connects the warhead and the E3 ligase ligand, optimizing ternary complex formation. | Polyethylene glycol (PEG) chains, alkyl chains | Can serve as the primary linker backbone, providing appropriate length and flexibility. broadpharm.commedchemexpress.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). | Thalidomide analogs (for CRBN), Hydroxyproline-based ligands (for VHL) | The carboxylic acid can form an amide bond to connect to the E3 ligand. |

Exploration of Heterocyclic Analogs with Substituted Oxoalkanoic Acid Scaffolds

In medicinal chemistry, the replacement of a phenyl ring with a heterocyclic ring system is a common strategy to modulate a compound's physicochemical properties and biological activity. nih.gov Heterocycles can introduce heteroatoms (like nitrogen, oxygen, or sulfur) that can act as hydrogen bond donors or acceptors, alter polarity, improve solubility, and provide new vectors for interacting with biological targets.

For a scaffold like this compound, the difluorophenyl group is a key determinant of its properties. Exploring heterocyclic analogs would involve replacing this ring with various five- or six-membered heterocycles (e.g., pyridine, thiophene, thiazole, or pyrazole). Such modifications can lead to significant changes in the molecule's SAR. For example, introducing a basic nitrogen atom (as in a pyridyl ring) could introduce a positive charge at physiological pH, potentially altering target engagement or cellular uptake.

The synthesis of such analogs often involves the use of γ-oxo carboxylic acids as precursors for building heterocyclic systems. researchgate.netuobaghdad.edu.iq The keto and carboxylic acid functionalities of the oxoalkanoic acid chain are versatile handles for cyclization reactions to form a wide range of heterocyclic structures. SAR studies of these new analogs would systematically evaluate how the type of heterocycle, its substitution pattern, and its electronic properties affect the desired biological endpoint. This approach allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and can lead to the discovery of compounds with improved potency and reduced off-target effects.

| Original Moiety | Potential Heterocyclic Analog | Key Feature Introduced | Predicted Impact on Properties |

|---|---|---|---|

| Phenyl | Pyridyl | Basic nitrogen atom | Increased polarity, potential for salt formation, hydrogen bonding acceptor. nih.gov |

| Phenyl | Thienyl | Sulfur heteroatom, bioisostere of phenyl | Modulated lipophilicity and metabolic stability. |

| Phenyl | Thiazolyl | Nitrogen and sulfur heteroatoms | Introduces hydrogen bond acceptors and potential for metal coordination. |

| Phenyl | Pyrazolyl | Two adjacent nitrogen atoms | Can act as both hydrogen bond donor and acceptor, influencing target binding. |

Incorporation into Noncanonical Amino Acids (ncAAs) for Protein Studies

The expansion of the genetic code to include noncanonical amino acids (ncAAs) has become a powerful tool for protein engineering and cellular biology. nih.govnih.gov This technology utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to site-specifically incorporate ncAAs with novel functionalities into proteins in response to a nonsense or frameshift codon. The keto group is a particularly valuable functional handle because it is chemically unique among the canonical amino acids and can undergo bioorthogonal reactions. acs.org

Aliphatic keto-containing compounds, which are structurally related to 8-oxooctanoic acid, have been successfully incorporated into proteins as ncAAs. A notable example is 2-amino-8-oxononanoic acid, which has been genetically encoded in E. coli. The incorporation is achieved using an evolved pyrrolysyl-tRNA synthetase/tRNA pair. Once incorporated, the keto group on the amino acid side chain provides a site for specific chemical modification. It can react with hydrazide- or alkoxyamine-containing molecules to form stable hydrazone or oxime linkages, respectively. This allows for the precise, site-specific labeling of proteins with a wide array of probes, including fluorophores, biotin (B1667282) tags, or crosslinkers, under mild, physiological conditions. researchgate.net

This strategy enables detailed studies of protein function, localization, and interaction within living cells. nih.gov The 8-oxooctanoic acid scaffold, when appropriately functionalized with an amino group (e.g., at the C2 position), serves as an ideal backbone for such a keto-ncAA. The length of the alkyl chain places the reactive keto group at a distance from the protein backbone, making it accessible for chemical ligation. This methodology transforms proteins into customizable platforms, opening up new avenues for creating novel biocatalysts, therapeutic proteins, and advanced imaging agents. nih.gov

| Noncanonical Amino Acid (ncAA) | Method of Incorporation | Bioorthogonal Reaction | Application |

|---|---|---|---|

| p-Acetyl-L-phenylalanine | Evolved TyrRS/tRNA pair in E. coli | Oxime/Hydrazone formation | Site-specific labeling with fluorophores and biotin. nih.gov |

| 2-Amino-8-oxononanoic acid | Evolved PylRS/tRNA pair in E. coli | Oxime/Hydrazone formation | Efficient, catalyst-free protein labeling at physiological pH. researchgate.net |

| Various keto acid derivatives | MmPylRS/pyltRNA pair in E. coli | Not specified | Incorporation into enhanced Green Fluorescent Protein (eGFP). |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this method would be employed to predict its binding affinity and mode of interaction with various biological targets, such as proteins or enzymes. This predictive analysis is crucial in the early stages of drug discovery to identify potential therapeutic targets.

The process would involve generating a 3D structure of this compound and then computationally placing it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction, providing a rank of potential targets. However, no specific molecular docking studies featuring this compound have been published.

Quantum Chemical Calculations, including Density Functional Theory (DFT) for Fragmentation Pathways and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. For this compound, DFT could be used to understand its chemical reactivity, spectroscopic properties, and the mechanisms of its chemical reactions.

One significant application of DFT is in the prediction of mass spectrometry fragmentation pathways. By calculating the energies of different molecular structures and transition states, researchers can predict how the molecule will break apart under certain conditions. This information is vital for the structural elucidation of the compound and its metabolites. At present, there are no available DFT studies that have analyzed the fragmentation pathways or reaction mechanisms of this compound.

Network Pharmacology for Multi-Target Analysis and Therapeutic Exploration

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network of biological targets. If applied to this compound, this methodology would involve identifying multiple potential protein targets for the compound and then analyzing how these interactions affect broader biological pathways and networks.

This multi-target approach is particularly useful for understanding the polypharmacology of a compound—its ability to interact with multiple targets, which can lead to both therapeutic effects and side effects. The construction of a drug-target-disease network could reveal potential new therapeutic uses for this compound. As of now, no such network pharmacology analysis has been performed for this compound.

Simulations of Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could provide detailed insights into its conformational flexibility—the different shapes it can adopt—and how these conformations influence its binding to a target.

Furthermore, these simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by molecular docking alone. By simulating the dynamic interactions between the ligand and its target, researchers can gain a deeper understanding of the binding process. Currently, there is no published research detailing conformational dynamics or binding energetics simulations for this compound.

Advanced Research Applications and Methodologies

Applications in Enzyme Interaction and Inhibition Assays

While specific enzyme inhibition data for 8-(2,3-Difluorophenyl)-8-oxooctanoic acid is not extensively documented in publicly available research, the broader class of substituted phenyl oxooctanoic acids is recognized for its potential to interact with various enzymes. The difluoro-substituted phenyl ring can significantly influence the compound's electronic properties and binding affinities, making it a candidate for screening in enzyme inhibition assays. For instance, analogous compounds are often investigated for their ability to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The general approach for such assays involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. A reduction in the rate of product formation in the presence of the compound indicates inhibitory activity.

Table 1: Representative Enzyme Inhibition Data for Analogous Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 | mdpi.comresearchgate.net |

Note: This table presents data for compounds structurally related to this compound to illustrate the potential for enzyme inhibition within this chemical class. Specific data for the title compound is not available.

Utility as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound, including the reactive carbonyl group and the carboxylic acid moiety, make it a potential scaffold for the development of chemical probes. The difluorophenyl group can serve as a recognition element for specific protein targets, while the octanoic acid chain provides a linker for attaching reporter groups such as fluorophores or biotin (B1667282). Such probes can be used to visualize the localization of target proteins within cells, to identify protein-protein interactions, or to quantify the activity of specific enzymes in complex biological samples.

Role in the Discovery and Development of Novel Bioactive Compounds

Substituted oxooctanoic acids and their derivatives are valuable intermediates in the synthesis of more complex and biologically active molecules. The presence of the difluorophenyl moiety in this compound is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov This compound can serve as a building block for the synthesis of novel compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. mdpi.comnih.gov For example, derivatives of similar carboxylic acids have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. mdpi.comnih.gov

Integration into Targeted Screening Libraries for Lead Identification

Targeted screening libraries are collections of chemical compounds designed to interact with a specific biological target or a family of related targets. Given its structural motifs, this compound and its derivatives would be valuable additions to screening libraries aimed at identifying inhibitors of enzymes that recognize phenyl-containing substrates or long-chain fatty acids. The synthesis of a focused library of compounds based on the this compound scaffold, with systematic modifications to the phenyl ring and the octanoic acid chain, could lead to the identification of potent and selective lead compounds for drug discovery programs.

Methodological Considerations in in vitro Biological Activity Evaluation

The in vitro evaluation of the biological activity of compounds like this compound requires careful consideration of experimental design and methodology. Key considerations include the choice of appropriate cell lines or enzyme systems, the concentration range of the compound to be tested, and the inclusion of proper positive and negative controls. For cytotoxicity assays, methods such as the MTT assay are commonly used to assess cell viability. nih.gov In enzyme inhibition assays, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to ensure that the observed inhibition is not due to non-specific effects such as compound aggregation. The solubility and stability of the compound in the assay buffer are also critical parameters that need to be carefully controlled to obtain reliable and reproducible results.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| 5,6-dimethylxanthenone-4-acetic acid (DMXAA) |

| 8-(3,5-difluorophenyl)-8-oxooctanoic acid |

| 8-(3-fluorophenyl)-8-oxooctanoic acid |

| 8-(2-bromophenyl)-8-oxooctanoic acid |

| Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 3-arylflavone-8-acetic acid |

| (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid |

Q & A

Q. What are the recommended safety protocols for handling 8-(2,3-Difluorophenyl)-8-oxooctanoic acid in laboratory settings?

- Methodological Answer: Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic waste containers and disposed of via certified hazardous waste services due to potential environmental persistence of fluorinated compounds . Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A two-step approach is typical:

Friedel-Crafts Acylation : React 2,3-difluorobenzene with suberoyl chloride (octanedioyl chloride) in the presence of AlCl₃ to form 8-(2,3-difluorophenyl)-8-octanone.

Oxidation : Treat the ketone intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the terminal methyl group to a carboxylic acid. Purification involves silica gel chromatography (hexane:ethyl acetate, 4:1) .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer:

- HPLC-ECD : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (60% methanol, 40% 10 mM ammonium acetate) and electrochemical detection at +600 mV to quantify trace oxidation byproducts .

- ¹⁹F NMR : To confirm fluorine substitution patterns (δ = -115 to -120 ppm for ortho/para fluorines in aromatic rings) .

- HRMS : ESI-negative mode for accurate mass confirmation (theoretical [M-H]⁻: 297.0743) .

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

- Methodological Answer: The compound is sparingly soluble in water (estimated <0.1 mg/mL) but dissolves in DMSO (≥50 mg/mL). For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media. For kinetic studies, use THF or acetonitrile as co-solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported HPLC retention times for this compound?

- Methodological Answer: Discrepancies may arise from:

- Isomerization : Check for keto-enol tautomerism using pH-controlled mobile phases (e.g., 0.1% formic acid).

- Column Batch Variability : Use orthogonal methods like capillary electrophoresis (50 µm ID, 20 kV, pH 8.5 borate buffer) to confirm identity.

- Degradation : Perform stability studies under UV light and elevated temperatures (40°C for 48 hrs) to assess photo/thermal degradation .

Q. What mechanistic insights can be gained from isotopic labeling in studying its metabolic pathways?

- Methodological Answer:

- Deuterated Analogs : Synthesize 8-(2,3-difluorophenyl)-8-oxooctanoic-d₃ acid (deuterated at the α-carbon) to track β-oxidation via LC-MS/MS.

- ¹³C-Labeling : Introduce ¹³C at the carbonyl group to monitor decarboxylation intermediates using NMR .

- In vitro Microsomal Assays : Combine with CYP450 inhibitors (e.g., ketoconazole) to identify oxidative metabolites .

Q. What strategies mitigate thermal instability during long-term storage?

- Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.

- Stabilizers : Add 0.01% BHT to ethanolic solutions to inhibit radical-mediated degradation.

- TGA Analysis : Confirm decomposition onset temperature (typically >200°C for fluorinated aryl ketones) to guide storage conditions .

Q. How do electronic effects of fluorine substituents influence reactivity in nucleophilic acyl substitution?

- Methodological Answer: The electron-withdrawing fluorine atoms increase electrophilicity of the carbonyl carbon, accelerating reactions with amines (e.g., amide coupling). Quantify using Hammett σ constants (σm = 0.34, σp = 0.15 for fluorine) to predict rate enhancements. For example, reaction with benzylamine in DMF at 25°C shows a 3.5-fold rate increase compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.